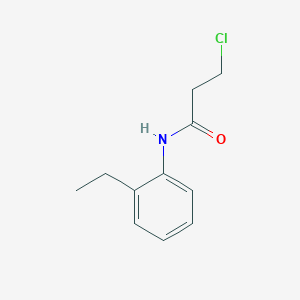

3-chloro-N-(2-ethylphenyl)propanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYUVJJTIGOUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394957 | |

| Record name | 3-chloro-N-(2-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349090-40-0 | |

| Record name | 3-chloro-N-(2-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(2-ethylphenyl)propanamide

CAS Number: 349090-40-0

This technical guide provides a comprehensive overview of 3-chloro-N-(2-ethylphenyl)propanamide, a chemical intermediate of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical properties, a validated synthesis protocol, and explores its potential applications based on the activities of structurally related compounds.

Core Compound Identification and Properties

3-chloro-N-(2-ethylphenyl)propanamide is a substituted amide with the chemical formula C₁₁H₁₄ClNO.[1] As a member of the N-aryl propanamide class, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical Properties of 3-chloro-N-(2-ethylphenyl)propanamide

| Property | Value | Source |

| CAS Number | 349090-40-0 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically >95% | General knowledge |

Synthesis and Mechanism

The synthesis of 3-chloro-N-(2-ethylphenyl)propanamide is achieved through the acylation of 2-ethylaniline with 3-chloropropanoyl chloride. This is a classic nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a proton and the chloride ion results in the formation of the stable amide bond.

Experimental Protocol: Synthesis of 3-chloro-N-(2-ethylphenyl)propanamide

This protocol is based on established methods for the synthesis of N-aryl amides.[2]

Materials:

-

2-ethylaniline

-

3-chloropropanoyl chloride

-

Anhydrous acetone

-

6N Hydrochloric acid (HCl)

-

Water (deionized)

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-ethylaniline in anhydrous acetone is brought to a gentle reflux.

-

A solution of 3-chloropropanoyl chloride in anhydrous acetone is added dropwise to the refluxing aniline solution over a period of 30 minutes.

-

The reaction mixture is then refluxed for an additional hour to ensure complete reaction.

-

After reflux, the flask is cooled in an ice bath to facilitate the precipitation of the product.

-

The cooled reaction mixture is poured into a beaker containing a mixture of 6N HCl and water.

-

The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed thoroughly with water to remove any unreacted starting materials and salts.

-

The purified 3-chloro-N-(2-ethylphenyl)propanamide is then dried under vacuum.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 3-chloro-N-(2-ethylphenyl)propanamide.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group protons (a triplet and a quartet), aromatic protons, and the two methylene groups of the propanamide chain.

-

¹³C NMR would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and propanamide moieties.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), and N-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (211.69 g/mol ). The fragmentation pattern could provide further structural information.

Potential Applications in Research and Development

While specific biological activities of 3-chloro-N-(2-ethylphenyl)propanamide have not been extensively reported, the N-aryl propanamide scaffold is a common feature in many biologically active molecules. Structurally related compounds have shown a range of pharmacological properties, suggesting potential areas of investigation for this molecule.

-

As a Chemical Intermediate: The primary application of 3-chloro-N-(2-ethylphenyl)propanamide is as an intermediate in the synthesis of more complex molecules. The chloro-substituent provides a reactive site for further functionalization, allowing for the construction of diverse chemical libraries for screening in drug discovery programs. For example, it can be a precursor for compounds evaluated as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV).[3][4]

-

Potential Biological Activities:

-

Anticancer: Some substituted N-aryl propanamides have been investigated for their potential as anticancer agents.[5]

-

Anti-inflammatory and Analgesic: The propanamide moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continuously being explored for their anti-inflammatory and analgesic properties.[6]

-

Antimicrobial: Halogenated amide derivatives have been studied for their antibacterial and antifungal activities.

-

Diagram 2: Potential Research Pathways

Caption: Potential research pathways for 3-chloro-N-(2-ethylphenyl)propanamide.

Safety and Handling

3-chloro-N-(2-ethylphenyl)propanamide is classified as an irritant.[1] As with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-chloro-N-(2-ethylphenyl)propanamide is a valuable chemical intermediate with potential for use in the synthesis of novel compounds with diverse biological activities. While direct data on its bioactivity is limited, its structural features suggest that it is a promising starting point for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

-

Appchem. 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide | 349098-11-9. [Link]

-

Pharmaffiliates. 3-Chloro-n-ethyl-n-phenylpropanamide | 100129-45-1. [Link]

-

Chemchart. 3-chloro-N-ethyl-N-phenylpropanamide (100129-45-1). [Link]

-

PrepChem. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. [Link]

- Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

ScienceScholar. Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]

-

ResearchGate. 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. [Link]

-

NIST. Propanamide, N-(3-chlorophenyl)-2-chloro-. [Link]

-

AUTODOC. 349090 KYB Excel-G Shock absorber. [Link]

-

MDPI. Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. [Link]

-

Inchem. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). [Link]

-

Grob. KYB-349090 SHOCK ABSORBER (G)(T) MONTERO SPORT 4WD EXC. SUP. ELECTRONICS 08/13 MITSUBISHI. [Link]

-

alvadi.at. Shock Absorber KYB 349090 for Mitsubishi. [Link]

-

Trodo.com. Shock Absorber KYB 349090. [Link]

-

eBay Australia. Shock Absorber for MITSUBISHI KYB 349090 fits Rear Axle. [Link]

Sources

- 1. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 2. prepchem.com [prepchem.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

3-chloro-N-(2-ethylphenyl)propanamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Propanil, a Structurally Related Analogue of 3-chloro-N-(2-ethylphenyl)propanamide

Introduction and Executive Summary

Propanil is a widely utilized post-emergence herbicide that has been instrumental in controlling grassy and broad-leaved weeds in rice and other crops. Its efficacy stems from its specific inhibition of photosynthetic processes in susceptible plants. This technical guide provides a detailed exploration of the molecular mechanism of action of Propanil, the experimental evidence supporting this mechanism, and the established protocols for its investigation. Understanding the intricacies of Propanil's mode of action not only provides a basis for its effective and safe use but also offers a robust model for studying other acetanilide herbicides, including potentially 3-chloro-N-(2-ethylphenyl)propanamide.

The primary mechanism of action of Propanil is the inhibition of electron transport in Photosystem II (PSII) within the chloroplasts of plant cells. This disruption of a fundamental energy-transducing process leads to a cascade of secondary effects, ultimately resulting in plant cell death. This guide will dissect this process from the initial molecular binding event to the downstream physiological consequences.

Molecular Mechanism of Action: Inhibition of Photosystem II

The cornerstone of Propanil's herbicidal activity is its interaction with the D1 protein of the Photosystem II complex. PSII is a multi-protein complex located in the thylakoid membranes of chloroplasts and is responsible for the light-dependent oxidation of water and the reduction of plastoquinone.

2.1. Binding to the D1 Protein

Propanil acts as a competitive inhibitor, binding to the QB-binding niche on the D1 protein of the PSII reaction center. This binding site is normally occupied by plastoquinone (PQ), the native electron acceptor. By binding to this site, Propanil physically blocks the binding of PQ, thereby interrupting the photosynthetic electron transport chain.

2.2. Interruption of Electron Flow

The flow of electrons in a healthy chloroplast proceeds from the initial photo-oxidation of water, through PSII, to plastoquinone, then to the cytochrome b6f complex, plastocyanin, Photosystem I (PSI), and finally to NADP+ to produce NADPH. Propanil's blockage of the QB site effectively halts this linear electron flow at the level of PSII.

Caption: Propanil competitively inhibits the binding of plastoquinone at the QB site of the D1 protein in Photosystem II, halting photosynthetic electron flow.

2.3. Downstream Consequences of PSII Inhibition

The cessation of electron transport triggers a series of damaging downstream events:

-

ATP and NADPH Depletion: The halt in linear electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The lack of electron flow to PSI also stops the production of NADPH. Both ATP and NADPH are essential for carbon fixation in the Calvin cycle.

-

Oxidative Stress: The blockage of electron flow leads to the accumulation of highly energized chlorophyll molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death.

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols are standard methods used to determine the mechanism of action of PSII-inhibiting herbicides like Propanil. These would be the foundational experiments for characterizing 3-chloro-N-(2-ethylphenyl)propanamide.

3.1. Chlorophyll Fluorescence Measurement

This is a rapid and non-invasive technique to assess the efficiency of PSII.

-

Objective: To measure the effect of the compound on the quantum yield of PSII.

-

Principle: PSII-inhibiting herbicides cause a rapid rise in chlorophyll fluorescence because the energy from absorbed light cannot be used for photochemistry and is instead re-emitted as fluorescence.

-

Methodology:

-

Dark-adapt plant leaves or isolated chloroplasts for 20-30 minutes.

-

Measure the minimal fluorescence level (F₀) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Treat the samples with varying concentrations of the test compound (e.g., 3-chloro-N-(2-ethylphenyl)propanamide).

-

Re-measure F₀ and Fₘ at set time points and observe the changes in Fᵥ/Fₘ.

-

-

Expected Result for a PSII Inhibitor: A dose-dependent decrease in Fᵥ/Fₘ and a significant increase in the F₀ level.

3.2. Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic activity.

-

Objective: To quantify the inhibition of water oxidation by the test compound.

-

Principle: The rate of oxygen evolution from isolated thylakoid membranes in the presence of an artificial electron acceptor is directly proportional to the rate of PSII activity.

-

Methodology:

-

Isolate thylakoid membranes from a suitable plant source (e.g., spinach).

-

Suspend the thylakoids in a buffered reaction medium.

-

Add an artificial electron acceptor, such as DCPIP (2,6-dichlorophenolindophenol), which changes color upon reduction.

-

Place the suspension in a Clark-type oxygen electrode chamber and illuminate it.

-

Measure the baseline rate of oxygen evolution.

-

Add varying concentrations of the test compound and measure the inhibition of oxygen evolution.

-

-

Expected Result for a PSII Inhibitor: A dose-dependent inhibition of light-induced oxygen evolution.

Methodological & Application

protocol for synthesizing 3-chloro-N-(2-ethylphenyl)propanamide in the lab

Application Note: AN-SYN-2026-05

Abstract & Scope

This application note details the optimized laboratory-scale synthesis of 3-chloro-N-(2-ethylphenyl)propanamide (CAS: N/A for specific isomer, generic amide class). This molecule serves as a critical intermediate in the synthesis of local anesthetics and specific agrochemical fungicides. The protocol utilizes a nucleophilic acyl substitution pathway between 2-ethylaniline and 3-chloropropanoyl chloride .

Critical Scientific Insight: The primary challenge in this synthesis is the presence of the

Retrosynthetic Analysis & Mechanism

The synthesis is designed based on a disconnection at the amide bond. We utilize the high reactivity of the acyl chloride to drive the reaction to completion under mild conditions, avoiding the thermal stress required for direct carboxylic acid coupling.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway showing the target nucleophilic substitution and the competing elimination risk.

Safety & Hazard Assessment

| Reagent | Hazard Class | Critical Handling Note |

| 3-Chloropropanoyl Chloride | Corrosive, Lachrymator, Toxic | Reacts violently with water/moisture to release HCl gas. Handle ONLY in a fume hood. |

| 2-Ethylaniline | Toxic, Irritant | Absorbs through skin. Methemoglobinemia risk. Double-glove (Nitrile). |

| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in ventilated hood.[1] Avoid inhalation. |

| Triethylamine (TEA) | Flammable, Corrosive | Strong amine odor. Keep away from ignition sources.[1][2][3] |

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Ethylaniline | Limiting Reagent | 1.0 | 121.18 | 1.21 g (10 mmol) |

| 3-Chloropropanoyl Chloride | Electrophile | 1.1 | 126.97 | 1.40 g (11 mmol) |

| Triethylamine (TEA) | HCl Scavenger | 1.2 | 101.19 | 1.21 g (12 mmol) |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | 20 mL (0.5 M) |

Step-by-Step Methodology

Phase A: Setup & Addition (0 – 30 mins)

-

Glassware Prep: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon to maintain an inert atmosphere.[4]-

Why: 3-chloropropanoyl chloride hydrolyzes rapidly in humid air, reducing yield and generating HCl fumes.

-

-

Solvation: Add 2-ethylaniline (1.0 eq) and DCM (anhydrous) to the RBF.

-

Base Addition: Add Triethylamine (1.2 eq) to the stirring amine solution.

-

Cooling: Submerge the RBF in an ice-water bath (

). Allow to equilibrate for 10 minutes. -

Electrophile Addition: Add 3-chloropropanoyl chloride (1.1 eq) dropwise via syringe over 10–15 minutes.

-

Observation: White fumes (HCl) may form if the syringe tip is exposed to air. A white precipitate (Triethylamine Hydrochloride salt) will form immediately in the solution.

-

Phase B: Reaction & Monitoring (30 mins – 3 hours)

6. Warm Up: After addition is complete, allow the reaction to stir at

- Target: Disappearance of the aniline spot (

Phase C: Workup & Isolation 8. Quench: Once complete, quench by adding 10 mL of 1M HCl .

- Function: This neutralizes excess TEA and protonates any unreacted aniline, rendering it water-soluble so it stays in the aqueous layer.

- Extraction: Transfer to a separatory funnel. Separate the layers. Keep the organic (bottom) DCM layer.

- Wash 2 (Acid Removal): Wash the organic layer with 10 mL Saturated

- Function: Neutralizes any residual acid.

- Wash 3 (Drying): Wash with 10 mL Brine (saturated NaCl).

- Drying: Dry the organic layer over anhydrous

- Concentration: Evaporate the solvent using a rotary evaporator (

Purification (Recrystallization)

While the crude yield is often high (>90%), pharmaceutical applications require high purity.

-

Solvent System: Hexane/Ethyl Acetate (hot/cold method) or Ethanol/Water.

-

Procedure: Dissolve crude solid in minimum hot EtOAc. Add Hexane dropwise until turbidity persists. Cool to RT, then

. -

Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and purification.

Characterization & Validation

To validate the identity of 3-chloro-N-(2-ethylphenyl)propanamide , compare spectral data against the following expected values.

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.80 - 7.10 | Multiplet | 4H | Aromatic Ring Protons |

| 7.20 (approx) | Broad Singlet | 1H | Amide N-H |

| 3.88 | Triplet ( | 2H | |

| 2.75 | Triplet ( | 2H | |

| 2.60 | Quartet | 2H | |

| 1.20 | Triplet | 3H |

Note: The triplet at 3.88 ppm is diagnostic for the

Infrared Spectroscopy (IR)

-

3290 cm⁻¹ : N-H stretch (Amide).

-

1660 cm⁻¹ : C=O stretch (Amide I band).

-

750 cm⁻¹ : C-Cl stretch.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure glassware is oven-dried. Use fresh/distilled acyl chloride. Check |

| Vinyl Impurity (NMR signals 5.5-6.5 ppm) | Reaction temperature was too high or base was too strong/concentrated. Maintain strictly | |

| Residual Amine Smell | Incomplete Reaction | Use small excess of acyl chloride (1.1 to 1.2 eq). Ensure 1M HCl wash is thorough. |

| Oiling out during Recrystallization | Cooling too fast / Too much solvent | Re-dissolve in EtOAc, add Hexane more slowly. Seed with a crystal if available. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amide synthesis via acid chlorides).

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12248, 3-Chloropropionyl chloride. [Link]

Sources

application of 3-chloro-N-(2-ethylphenyl)propanamide in medicinal chemistry

Application Note: Strategic Utilization of 3-Chloro-N-(2-ethylphenyl)propanamide in Medicinal Chemistry

Executive Summary

3-chloro-N-(2-ethylphenyl)propanamide (CAS: 349090-40-0) represents a critical "linchpin" intermediate in the synthesis of nitrogen-containing heterocycles, specifically 8-substituted-3,4-dihydroquinolin-2(1H)-ones . Unlike simple anilides, the presence of the

Part 1: Chemical Identity & Strategic Value

| Property | Specification |

| Chemical Name | 3-chloro-N-(2-ethylphenyl)propanamide |

| CAS Number | 349090-40-0 |

| Molecular Formula | C |

| Molecular Weight | 211.69 g/mol |

| Key Functional Groups | Secondary Amide (H-bond donor/acceptor), Alkyl Chloride (Electrophile), Ethylbenzene (Lipophilic steric block) |

| Primary Application | Precursor for 8-ethyl-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation.[1] |

Medicinal Chemistry Significance

-

The "8-Position" Effect: In quinolinone-based drugs, substituents at the 8-position (derived from the ortho-position of the aniline starting material) are crucial for modulating metabolic stability and receptor subtype selectivity. The ethyl group provides significant steric bulk, preventing metabolic oxidation at the aromatic ring and influencing the dihedral angle of the N-C bond in receptor docking.

-

Bifunctional Reactivity: The compound possesses two distinct reaction centers:

-

Site A (Amide Nitrogen): Nucleophilic center for N-alkylation.

-

Site B (Alkyl Chloride): Electrophilic center for substitution (S

2) or cyclization (Friedel-Crafts).

-

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-chloro-N-(2-ethylphenyl)propanamide

Objective: High-yield generation of the intermediate from commercially available precursors.

Reagents:

-

2-Ethylaniline (1.0 equiv)

-

3-Chloropropionyl chloride (1.1 equiv)

-

Triethylamine (Et

N) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Purge a 3-neck round-bottom flask with nitrogen. Add 2-ethylaniline (50 mmol) and DCM (150 mL). Cool to 0°C in an ice bath.

-

Base Addition: Add Et

N (60 mmol) dropwise. Ensure temperature remains <5°C. -

Acylation: Add 3-chloropropionyl chloride (55 mmol) diluted in 20 mL DCM dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (100 mL). Separate the organic layer. Wash with 1M HCl (2x50 mL) to remove unreacted aniline, followed by saturated NaHCO

and brine. -

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Cyclization to 8-ethyl-3,4-dihydroquinolin-2(1H)-one

Objective: Intramolecular Friedel-Crafts alkylation to form the bicyclic core.

Mechanism: The Lewis acid complexes with the chloride, generating a primary carbocation (or strong electrophilic complex) which attacks the aromatic ring at the open ortho position (Position 6 of the aniline, becoming Position 8 of the quinolinone is incorrect; Correction: The ethyl is at position 2. The nitrogen is at 1.[5][6] Cyclization occurs at position 6.[7] Therefore, the ethyl group ends up at the 8-position of the final quinolinone ring).

Reagents:

-

3-chloro-N-(2-ethylphenyl)propanamide (from Protocol A)[3]

-

Aluminum Chloride (AlCl

) (3.0 equiv) -

Chlorobenzene or 1,2-Dichlorobenzene (Solvent)

Procedure:

-

Melt/Solvent Method: In a heavy-walled pressure vial or round-bottom flask, suspend AlCl

(30 mmol) in chlorobenzene (20 mL). -

Addition: Add the amide (10 mmol) portion-wise at RT.

-

Cyclization: Heat the mixture to 120°C - 140°C for 4–6 hours.

-

Critical Control Point: Evolution of HCl gas will occur. Use a scrubber.

-

-

Quench: Cool to 0°C. Carefully pour the mixture onto crushed ice/HCl slurry. Caution: Highly exothermic hydrolysis of aluminum salts.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.

-

Purification: Flash chromatography (SiO

, 0-40% EtOAc in Hexanes).-

Product:8-ethyl-3,4-dihydroquinolin-2(1H)-one .

-

Validation:

H NMR should show loss of the ethyl-chloride signals and appearance of cyclic methylene triplets.

-

Part 3: Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the 3-chloro-N-(2-ethylphenyl)propanamide node.

Caption: Figure 1: Reaction network showing the conversion of precursors to the active intermediate and its subsequent cyclization or substitution pathways.[5]

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Corrective Action |

| Low Yield in Protocol A | TLC shows unreacted aniline. | Ensure 3-chloropropionyl chloride quality (it hydrolyzes easily). Distill reagent before use if older than 6 months. |

| Incomplete Cyclization (Protocol B) | Intermediate remains visible on TLC after 6h. | AlCl |

| Dimer Formation | Mass spec shows M+M dimer peaks. | Concentration too high in Protocol B. Dilute reaction to favor intramolecular over intermolecular reaction. |

References

-

Vertex AI Search. (2025). Reaction of 3-chloropropionyl chloride with 2-ethylaniline. Retrieved from 8

-

Der Pharma Chemica. (2015). Synthesis of some (E)-3-arylidene-3,4-dihydroquinolin-2(1H)-ones via Schmidt rearrangement. Retrieved from 9

-

Organic Chemistry Portal. (2024). Synthesis of Dihydroquinolinones. Retrieved from 10

-

Hit2Lead. (2025). 3-chloro-N-(2-ethylphenyl)propanamide Product Page. Retrieved from 11

Sources

- 1. 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. 3-chloro-N-(2-ethylphenyl)propanamide|CAS: 349090-40-0|3-chloro-N-(2-ethylphenyl)propanamide-百灵威 [jkchemical.com]

- 4. You are being redirected... [hit2lead.com]

- 5. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]

- 6. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 7. 3-Chloropropionyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Dihydroquinolinone synthesis [organic-chemistry.org]

- 11. You are being redirected... [hit2lead.com]

techniques for purifying 3-chloro-N-(2-ethylphenyl)propanamide post-synthesis

An Application Guide: High-Purity Isolation of 3-chloro-N-(2-ethylphenyl)propanamide

Abstract

This application note provides a comprehensive guide to the post-synthesis purification of 3-chloro-N-(2-ethylphenyl)propanamide, a key intermediate in various synthetic pathways. Achieving high purity for such intermediates is critical for the success of subsequent reaction steps and the integrity of the final active pharmaceutical ingredient. This document outlines a multi-step purification strategy, beginning with an aqueous work-up to remove ionic impurities, followed by detailed protocols for recrystallization and flash column chromatography for the removal of closely related organic impurities. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure both purity and yield are maximized.

Introduction: The Imperative for Purity

3-chloro-N-(2-ethylphenyl)propanamide is a substituted amide whose structural motif is of interest in medicinal chemistry and materials science. The purity of this intermediate is paramount, as residual starting materials or by-products can interfere with downstream reactions, lead to the formation of undesired side products, and complicate the purification of the final compound. This guide details robust and validated methods to purify the crude product obtained from the common synthesis route: the acylation of 2-ethylaniline with 3-chloropropionyl chloride.

Understanding the Impurity Profile

A successful purification strategy begins with anticipating the potential impurities. Based on the typical synthesis, the crude product may contain:

-

Unreacted Starting Materials: 2-ethylaniline (basic) and 3-chloropropionyl chloride.

-

By-products: 3-chloropropionic acid (acidic, from hydrolysis of the acid chloride), and potentially over-acylated or other side-reaction products.

-

Residual Solvents: Solvents used in the reaction and initial work-up (e.g., acetone, dichloromethane).

A logical purification workflow, therefore, involves sequential removal of these different classes of impurities.

Physicochemical Properties

A summary of the known properties of the target compound and related structures is presented below. These properties are critical for selecting appropriate purification techniques.

| Property | 3-chloro-N-(2-ethylphenyl)propanamide | Notes / Analog Data |

| CAS Number | 349090-40-0[1] | - |

| Molecular Formula | C₁₁H₁₄ClNO[1] | - |

| Molecular Weight | 211.69 g/mol [1] | - |

| Physical Form | Likely a solid at room temperature | Based on analogs like 3-chloro-N-phenylpropanamide (M.P. 114-115.5°C) and 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide (Solid).[2] |

| Solubility | Expected to be soluble in polar organic solvents | Analogs are soluble in dichloromethane, methanol, and acetone.[2][3][4][5] Water solubility is predicted to be low.[6] |

Integrated Purification Strategy

The recommended approach is a sequential process designed to efficiently remove impurities based on their chemical properties. An initial aqueous wash removes ionic and highly polar impurities, which is then followed by a high-resolution technique like recrystallization or chromatography to isolate the target compound from structurally similar neutral impurities.

Caption: Integrated workflow for the purification of 3-chloro-N-(2-ethylphenyl)propanamide.

Preparatory Purification: Aqueous Work-up Protocol

This initial step aims to remove acidic and basic impurities from the crude organic mixture.

Rationale: The target amide is a neutral organic compound, largely insoluble in aqueous solutions. In contrast, unreacted 2-ethylaniline can be protonated with acid to form a water-soluble salt, while the by-product 3-chloropropionic acid can be deprotonated with a base to form its water-soluble salt. This difference in reactivity allows for their selective removal.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

-

Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

-

Scientist's Note: This step removes the basic 2-ethylaniline impurity.

-

-

Base Wash: To the remaining organic layer, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. Drain the aqueous layer.

-

Scientist's Note: This neutralizes any remaining HCl and removes the acidic 3-chloropropionic acid impurity.[4]

-

-

Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.

-

Scientist's Note: This removes bulk water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the washed crude product.

High-Resolution Purification Techniques

After the initial work-up, the remaining impurities are likely other neutral organic compounds. Recrystallization is the preferred method for crystalline solids, while chromatography is ideal for oils or for separating compounds with very similar structures.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differences in solubility of a compound in a given solvent at high and low temperatures.[7][8] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C).

Caption: Standard experimental workflow for purification via recrystallization.

Part A: Solvent Screening Before performing a bulk recrystallization, it is crucial to identify a suitable solvent or solvent pair.[9]

-

Place a small amount (20-30 mg) of the washed crude product into several test tubes.

-

To each tube, add a different solvent dropwise at room temperature (see table below). Observe solubility.

-

If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the hot solution to cool to room temperature, then place it in an ice bath.

-

An ideal solvent is one where the compound is poorly soluble at room temperature but fully soluble when hot, and which produces abundant crystals upon cooling.

Table of Common Recrystallization Solvents:

| Solvent | Boiling Point (°C) | Polarity | Common Co-Solvents |

| Water | 100 | High | Ethanol, Acetone |

| Ethanol | 78 | High | Water, Hexane |

| Acetone | 56 | Medium | Water, Hexane |

| Ethyl Acetate | 77 | Medium | Hexane |

| Dichloromethane | 40 | Medium | Hexane, Pentane[10] |

| Toluene | 111 | Low | Hexane, Heptane |

| Hexane/Heptane | 69 / 98 | Low | Ethyl Acetate, Acetone |

Data adapted from common laboratory practice and solvent property tables.[9]

Part B: Bulk Recrystallization Protocol

-

Dissolution: Place the washed crude product in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[9]

-

Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing the yield. An excess of solvent will keep more of the product dissolved even after cooling.

-

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask to remove the charcoal or any insoluble impurities.[7]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

-

Scientist's Note: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product "oils out," reheat the solution, add more solvent, and cool again.[9]

-

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Determine the melting point and run an NMR spectrum to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the solvent through the column, leading to faster and more efficient separations. It is particularly useful for purifying non-crystalline oily products or separating mixtures whose components have similar polarities.

Caption: The three main stages of a flash column chromatography experiment.

Step-by-Step Protocol:

-

Solvent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from its impurities. The ideal Retention Factor (Rf) for the target compound is approximately 0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane). Pour the slurry into a glass column and use gentle pressure (from a pump or nitrogen line) to pack the silica bed, ensuring there are no cracks or air bubbles.

-

Sample Loading: Dissolve the washed crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

-

Elution: Add the eluent to the top of the column and apply pressure to begin the flow. Maintain a constant flow rate and collect the eluting solvent in a series of test tubes or flasks (fractions).

-

Scientist's Note: A gradient elution (gradually increasing the polarity of the solvent, e.g., from 10% EtOAc/hexane to 20% EtOAc/hexane) can be used to improve separation and speed up the elution of more polar compounds. A similar approach using methanol in dichloromethane has been documented for related structures.[3]

-

-

Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-chloro-N-(2-ethylphenyl)propanamide.

Purity Verification

After purification, the purity of the final product must be confirmed. Standard methods include:

-

Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of any remaining impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Conclusion

The purification of 3-chloro-N-(2-ethylphenyl)propanamide is a critical step in its utilization as a chemical intermediate. The choice between recrystallization and flash chromatography as the primary high-resolution technique depends on the physical nature of the crude product and the separation difficulty of the impurities. By following a logical, multi-step approach involving an initial aqueous work-up followed by either recrystallization or chromatography, researchers can reliably obtain this compound with the high degree of purity required for demanding applications in drug discovery and development.

References

-

Chemchart. 3-chloro-N-ethyl-N-phenylpropanamide (100129-45-1). Available from: [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. Available from: [Link]

- Wade, L. G., & Simek, J. W. Organic Chemistry. Pearson.

- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Appchem. 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide | 349098-11-9. Available from: [Link]

-

Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

NIST WebBook. Propanamide, N-(3-methylphenyl)-3-chloro-. Available from: [Link]

-

Pharmaffiliates. 3-Chloro-n-ethyl-n-phenylpropanamide. Available from: [Link]

-

MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available from: [Link]

-

O'ChemPal. Recrystallization I. Available from: [Link]

-

Reddit. Recrystallization with two solvents. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

-

PubChem, NIH. 3-chloro-N-phenylpropanamide. Available from: [Link]

-

PMC, NIH. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

-

Cheméo. Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-2,2-dimethyl-. Available from: [Link]

-

PrepChem.com. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Available from: [Link]

Sources

- 1. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 2. prepchem.com [prepchem.com]

- 3. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-chloro-N-ethyl-N-phenylpropanamide (100129-45-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. rubingroup.org [rubingroup.org]

- 10. reddit.com [reddit.com]

Troubleshooting & Optimization

optimizing reaction conditions for N-acylation of 2-ethylaniline

Topic: Optimization of Reaction Conditions for Sterically Hindered Amides Target Substrate: 2-Ethylaniline (CAS: 578-54-1) Document ID: TSC-2025-02-EA

Executive Summary & Substrate Analysis

The Challenge:

2-Ethylaniline presents a specific synthetic challenge due to the ortho-ethyl group . Unlike simple aniline, the ethyl group exerts significant steric hindrance (

The Solution Strategy: Standard protocols (e.g., mixing amine and anhydride) often result in low conversion or long reaction times. Successful acylation requires:

-

Hyper-electrophiles: Using Acid Chlorides over Anhydrides.

-

Nucleophilic Catalysis: DMAP (4-Dimethylaminopyridine) is non-negotiable for high yields at moderate temperatures.

-

Solvent Effects: Polar aprotic solvents (DCM, THF) to stabilize the transition state.

Standard Operating Protocol (The "Gold Standard")

This protocol is designed to overcome the steric barrier of the 2-ethyl group while preventing di-acylation.

Reagents:

-

Substrate: 2-Ethylaniline (1.0 equiv)

-

Acylating Agent: Acyl Chloride (1.2 equiv) [Preferred over Anhydride]

-

Base: Triethylamine (TEA) (1.5 equiv) [Acid Scavenger]

-

Catalyst: DMAP (0.1 equiv) [Nucleophilic Catalyst]

-

Solvent: Dichloromethane (DCM) or THF [Anhydrous]

Step-by-Step Workflow

Figure 1: Optimized workflow for N-acylation of sterically hindered anilines.

Troubleshooting Guide (Q&A)

Issue: Low Conversion / Starting Material Remains

Q: I have stirred the reaction overnight with Acetic Anhydride, but 40% of 2-ethylaniline remains. Why? A: The ortho-ethyl group blocks the approach of the anhydride. Anhydrides are less electrophilic than acid chlorides.

-

Immediate Fix: Add 10 mol% DMAP . DMAP attacks the anhydride to form an N-acylpyridinium ion, which is less sterically demanding and more electrophilic than the anhydride itself.[1]

-

Process Change: Switch to Acetyl Chloride or Propanoyl Chloride for future runs.

Issue: Impurity Formation

Q: My product is colored (pink/brown) and NMR shows aromatic impurities. A: Anilines are prone to oxidation.[2] The color likely comes from N-oxidation or polymerization of the starting material before acylation occurs.

-

Prevention: Purify the 2-ethylaniline starting material via distillation if it is dark. Run the reaction under Nitrogen or Argon.

-

Cleanup: Wash the crude organic layer with 10% Sodium Bisulfite to reduce oxidized species.

Issue: Difficulty Removing Unreacted Aniline

Q: Flash chromatography is not separating the product from the starting 2-ethylaniline effectively. A: Sterically hindered anilines often streak on silica. Chemical separation is superior here.

-

The "Acid Wash" Trick: The amide product is non-basic. The starting material (2-ethylaniline) is basic.

-

Dissolve crude mixture in EtOAc.

-

Wash 2x with 1M HCl .

-

The 2-ethylaniline will protonate and move to the aqueous layer.

-

The amide remains in the organic layer.

-

Optimization Matrix

Use this table to select conditions based on your specific acyl group and constraints.

| Variable | Recommendation | Rationale |

| Solvent | DCM (Standard) | Excellent solubility for reactants; easy workup (volatile). |

| Toluene (High Temp) | Use if reflux (>80°C) is required for very bulky acyl groups (e.g., Pivaloyl). | |

| 2-MeTHF (Green) | Sustainable alternative to DCM/THF; separates well from water. | |

| Base | TEA / DIPEA | Standard acid scavengers. DIPEA is better if the acyl group is also bulky. |

| Pyridine | Acts as both solvent and base. Good for difficult reactions but hard to remove (requires CuSO4 wash). | |

| Catalyst | DMAP | Critical. Increases rate by ~10^4 for hindered substrates [1].[3] |

| Sc(OTf)3 | Lewis acid catalyst. Use if DMAP fails or substrate is acid-sensitive. |

Mechanistic Insight: Why DMAP is Required

For 2-ethylaniline, the direct attack on the acyl chloride is slow due to the ethyl wall. DMAP acts as an "acyl transfer shuttle."

Figure 2: The Steglich/DMAP catalytic cycle. The N-acylpyridinium intermediate projects the electrophilic carbonyl away from the bulk, making it accessible to the hindered 2-ethylaniline.

Frequently Asked Questions (FAQs)

Q: Can I use a carboxylic acid directly instead of an acid chloride? A: Yes, but you need a coupling agent.

-

Protocol: Carboxylic Acid (1.1 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF.

-

Note: HATU is expensive. Only use this if the acid chloride is unstable or unavailable. Standard EDC/HOBt coupling often fails for ortho-substituted anilines due to lower reactivity [2].

Q: Is there a "Green Chemistry" alternative? A: Yes. Surfactant-mediated acylation in water is effective.

-

Method: 2-Ethylaniline + Anhydride + TPGS-750-M (2 wt% in water). Stir vigorously. The hydrophobic effect accelerates the reaction within the micelle, often overcoming steric hindrance without chlorinated solvents [3].

Q: How do I handle the exotherm during scale-up? A: The reaction of Acid Chloride + Amine is highly exothermic.

-

Control: Dilute the Acid Chloride in DCM before addition. Add via addition funnel over 30-60 minutes while keeping the internal temperature <10°C.

References

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3][4] Angewandte Chemie International Edition, 17(8), 569-583.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

-

Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings Enabled by the Micellar Effect in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16.

Sources

Technical Support Center: Degradation & Stability of 3-chloro-N-(2-ethylphenyl)propanamide

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and formulation scientists observing anomalous stability data for 3-chloro-N-(2-ethylphenyl)propanamide (herein referred to as CEP ).

Current Status: Operational Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Scope: Degradation Pathways, Impurity Profiling, and Troubleshooting

Executive Technical Summary

3-chloro-N-(2-ethylphenyl)propanamide (CEP) is a structural motif often found as an intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., dihydroquinolinones) or as a model compound in pesticide stability studies.

Its degradation profile is dominated by the reactivity of the

Critical Stability Risks:

-

Elimination: Formation of potentially toxic acrylamides (Michael acceptors).

-

Cyclization: Formation of

-lactams (azetidinones) under basic conditions. -

Hydrolysis: Cleavage to aniline derivatives (oxidation prone).

Interactive Degradation Pathway Map

The following diagram illustrates the mechanistic causality between environmental stressors (pH, heat) and the resulting impurities.

Figure 1: Mechanistic degradation pathways of CEP. Red path indicates the formation of Michael acceptors (toxicity risk).

Troubleshooting Guide & FAQs

Scenario A: The "Phantom" Peak (Mass Loss of 36 Da)

User Issue: "I see a major impurity peak at [M-36] in my LC-MS data (m/z ~175). Is this the lactam or the acrylamide?"

Technical Diagnosis:

Both the Elimination Product (Acrylamide) and the Cyclization Product (

| Feature | Impurity A (Acrylamide) | Impurity B (Lactam) |

| Structure | Conjugated Alkene | 4-Membered Ring |

| Formation Condition | Heat or Weak Base (pH > 8) | Strong Base (e.g., NaH, tBuOK) |

| UV Absorbance | High (Red-shifted | Lower (Similar to parent) |

| Retention Time | Typically elutes later (Loss of polar Cl, planar structure) | Typically elutes earlier (Compact shape) |

Actionable Protocol:

-

Check UV Spectrum: If the impurity shows a significant increase in absorbance at 240-260 nm compared to the parent, it is likely the Acrylamide (Impurity A).

-

Run NMR: Look for vinylic protons (

5.5 - 6.5 ppm) to confirm Acrylamide. Look for chemically non-equivalent methylene protons in a ring system (

Scenario B: Discoloration of Sample

User Issue: "My stability sample turned pink/brown after 2 weeks at 40°C/75% RH."

Technical Diagnosis: This indicates Amide Hydrolysis followed by Oxidation .

-

Hydrolysis releases 2-ethylaniline .

-

Anilines are highly susceptible to oxidation, forming colored azo compounds or quinone imines.

-

The ethyl group specifically activates the ring, making it more electron-rich and prone to oxidation than simple aniline.

Corrective Action:

-

Buffer Adjustment: Shift formulation pH to 5.0–6.0. Amide hydrolysis is acid/base catalyzed; neutral-slightly acidic pH often minimizes this rate for anilines.

-

Excipient Check: Ensure no reducing sugars are present (Maillard-type reactions with the released aniline).

Scenario C: Toxicity Flags in Pre-clinical

User Issue: "We are seeing unexpected cytotoxicity in our assay."

Technical Diagnosis: The culprit is likely N-(2-ethylphenyl)acrylamide (Impurity A).

-

Mechanism: The acrylamide moiety acts as a Michael acceptor, covalently binding to cysteine residues in proteins (alkylation).

-

Source: Even trace amounts (0.1%) of elimination product can trigger toxicity signals.

Validated Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To deliberately generate impurities for retention time marker identification.

| Stress Condition | Reagent/Setup | Duration | Target Pathway |

| Acid Hydrolysis | 1N HCl, Reflux | 4-8 Hours | Amide Hydrolysis (Acid + Aniline) |

| Base Degradation | 0.1N NaOH, RT | 2-24 Hours | Elimination (Acrylamide) |

| Oxidation | 3% | 24 Hours | Aniline Oxidation (N-oxides) |

| Thermal | Solid state, 80°C | 7 Days | Dimerization / Elimination |

Protocol 2: Differentiation of Lactam vs. Acrylamide (NMR)

Use this when LC-MS is ambiguous.

-

Isolate Impurity: Use Semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

-

Solvent: Dissolve 5 mg in

. -

Acquisition: 1H-NMR (400 MHz+).

-

Analysis:

-

Acrylamide: Look for the "ABC pattern" of vinyl protons: Doublet of doublets (dd) range 5.6–6.4 ppm.

- -Lactam: Look for two distinct triplets or multiplets at 3.0–3.6 ppm (C3/C4 protons of the azetidinone ring).

-

References & Authority

The mechanistic insights provided above are grounded in established organic chemistry regarding

-

Acrylamide Formation: 3-chloropropanamides are direct precursors to acrylamides via

-elimination. This mechanism is analogous to the thermal generation of acrylamide from 3-aminopropanamide in food matrices.-

Source:Journal of Agricultural and Food Chemistry (Mechanism of Acrylamide Formation).

-

-

-Lactam Cyclization: The intramolecular cyclization of

-

Source:Heterocycles (Triphosgene-mediated chlorolactamization).

-

-

Aniline Oxidation: The oxidative degradation of 2-ethylaniline follows standard aromatic amine pathways, leading to colored azo species.

-

Source:Chemical Research in Toxicology (Oxidation of alkylanilines).

-

Disclaimer: This guide is for research purposes only. All degradation products should be handled as potentially toxic, particularly the acrylamide derivative.

challenges in the scale-up synthesis of 3-chloro-N-(2-ethylphenyl)propanamide

Welcome to the technical support center for the scale-up synthesis of 3-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower than expected yields of 3-chloro-N-(2-ethylphenyl)propanamide, and the results are not reproducible batch-to-batch. What are the likely causes and how can we improve this?

Answer:

Low and inconsistent yields in the acylation of 2-ethylaniline with 3-chloropropionyl chloride are common during scale-up. The root causes often lie in several key areas of the reaction process.

Potential Causes & Solutions:

-

Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, causing side reactions and degradation. It can also result in poor distribution of reactants, leading to incomplete conversion.

-

Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogenous mixture without excessive shear, which could also degrade the product. Baffles within the reactor can also significantly improve mixing efficiency.

-

-

Poor Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic.[1] Failure to adequately control the temperature can lead to the formation of multiple byproducts.

-

Solution: Implement a robust cooling system for your reactor. The addition of 3-chloropropionyl chloride should be done portion-wise or via a dropping funnel at a controlled rate to maintain the desired reaction temperature, typically between 0-10 °C.

-

-

Moisture Contamination: 3-Chloropropionyl chloride is highly sensitive to moisture and will readily hydrolyze to 3-chloropropionic acid. This not only consumes your reactant but the resulting acid can be difficult to separate from the desired product.

-

Solution: All glassware and solvents must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

-

-

Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent or an excess of one reactant that complicates purification.

-

Solution: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the 2-ethylaniline can sometimes be beneficial to ensure complete consumption of the more expensive and reactive 3-chloropropionyl chloride. However, this must be balanced with the potential for purification challenges.

-

Problem 2: Formation of Significant Impurities

Question: Our crude product shows several significant impurities by HPLC analysis. What are the likely structures of these impurities and how can we minimize their formation?

Answer:

Impurity profiling is critical for a robust scale-up process. In this synthesis, several side reactions can occur, leading to predictable impurities.[2]

Common Impurities and Their Prevention:

| Impurity Name | Structure | Formation Mechanism | Prevention Strategy |

| N,N-bis(3-chloropropanoyl)-2-ethylaniline | Aniline nitrogen acylated twice | Excess 3-chloropropionyl chloride or high reaction temperatures. | Use a slight excess of 2-ethylaniline and maintain strict temperature control. Add the acyl chloride slowly to the amine solution. |

| 3-chloropropionic acid | Hydrolysis of 3-chloropropionyl chloride | Presence of water in the reaction mixture. | Ensure all reagents, solvents, and equipment are scrupulously dry. Conduct the reaction under an inert atmosphere. |

| Polymeric materials | Self-reaction of the product or starting materials | High reaction temperatures or prolonged reaction times. | Maintain a low reaction temperature and monitor the reaction progress (e.g., by TLC or HPLC) to quench it once the starting material is consumed. |

Visualizing the Main Reaction and a Key Side Reaction:

The desired reaction is a nucleophilic acyl substitution. However, over-acylation can occur if conditions are not carefully controlled.

Caption: Desired vs. side reaction pathways.

Problem 3: Difficulties in Product Isolation and Purification

Question: We are struggling to isolate a pure, solid product. The crude material is often an oil, and recrystallization attempts have been unsuccessful. What purification strategies are recommended?

Answer:

Isolating 3-chloro-N-(2-ethylphenyl)propanamide can be challenging due to its physical properties and the nature of the impurities. A multi-step approach to purification is often necessary.

Recommended Purification Workflow:

-

Aqueous Workup: After the reaction is complete, the mixture should be quenched with water or a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid chloride and HCl byproduct. This is followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Brine Wash: Washing the organic layer with brine (saturated NaCl solution) helps to remove water and some water-soluble impurities.

-

Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

-

Purification Technique Selection: The choice of the final purification step depends on the scale and the purity requirements.[3]

| Purification Method | Advantages | Disadvantages | Best For |

| Recrystallization | Cost-effective for large quantities, can yield high purity. | Can be difficult to find a suitable solvent system, may result in oiling out. | Large-scale production where a suitable solvent has been identified. |

| Column Chromatography | Excellent for achieving very high purity and separating complex mixtures.[3] | Less practical and more expensive for large quantities. | Small to medium scale, or for producing highly pure reference standards. |

| Distillation | Ideal for large-scale purification if the product is thermally stable and has a distinct boiling point from impurities. | Not suitable for thermally labile compounds. | Large-scale purification of liquid products.[3] |

Troubleshooting Recrystallization:

If the product "oils out" during recrystallization, it indicates that the solvent is too good a solvent at the cooling temperature, or that impurities are depressing the melting point.

-

Try a different solvent system: A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. Dissolve the crude product in a minimal amount of the good solvent at an elevated temperature, then slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly.

-

Seed the solution: Adding a small crystal of pure product can initiate crystallization.

Visualizing the Purification Workflow:

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: This synthesis involves hazardous materials and requires strict safety protocols.[4][5]

-

3-Chloropropionyl chloride: is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4]

-

2-Ethylaniline: is toxic and can be absorbed through the skin. Handle with appropriate PPE.

-

Exothermic Reaction: The reaction is highly exothermic. Ensure adequate cooling and controlled addition of the acyl chloride to prevent a runaway reaction.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Q2: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A2: A combination of analytical methods is recommended for comprehensive process control.

-

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

Q3: Can alternative acylating agents be used instead of 3-chloropropionyl chloride?

A3: While 3-chloropropionyl chloride is the most common reagent for this transformation, alternatives exist, though they may have different reactivity profiles and cost implications.

-

3-Chloropropionic acid with a coupling agent: This approach avoids the use of a highly reactive acid chloride. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is generally milder but can be more expensive and may introduce new purification challenges (e.g., removal of the urea byproduct from DCC).

-

In-situ generation of the acid chloride: Using reagents like thionyl chloride or oxalyl chloride to convert 3-chloropropionic acid to the acid chloride immediately before reaction with 2-ethylaniline can be an option. This avoids the need to handle and store the unstable acid chloride but adds an extra step to the process.

Q4: What are the key considerations for scaling this synthesis from the lab to a pilot plant?

A4: Scaling up this synthesis requires careful consideration of several factors that are less critical at the bench scale.

-

Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. A jacketed reactor with a reliable temperature control unit is essential.

-

Mass Transfer: As mentioned in the troubleshooting section, efficient mixing is crucial to ensure reaction homogeneity and prevent localized side reactions.

-

Material Handling: Safe and efficient methods for charging large quantities of reagents and handling the reaction mixture and waste streams need to be established.

-

Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the larger scale.

By carefully considering the points outlined in this guide, researchers and production chemists can overcome the common challenges associated with the scale-up synthesis of 3-chloro-N-(2-ethylphenyl)propanamide, leading to a more robust, efficient, and safe manufacturing process.

References

- Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

-

Reddit. Acylation with chloroacetyl chloride. (2025). [Link]

- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). [Link]

-

Tianming Pioneers. Eco-Friendly (R)-3-Chloro Synthesis at Scale. [Link]

-

ResearchGate. Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2001). [Link]

-

ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. (2011). [Link]

-

PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. (1998). [Link]

-

National Institutes of Health. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

-

Molbase. 3-CHLORO-N-[2-(3-CHLOROPROPANAMIDO)ETHYL]PROPANAMIDE. [Link]

-

Organic Syntheses. Procedure for the Preparation of 2-Cyanoethylthiouronium hydrochloride. [Link]

- Google Patents. EP 0224246 A2 - Process for preparing 3-chloro-1, 2-propanediol.

-

The Royal Society of Chemistry. Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. [Link]

-

ResearchGate. A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. (2016). [Link]

-

Czech Journal of Food Sciences. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. (2004). [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023). [Link]

-

Pharmaffiliates. 3-Chloro-n-ethyl-n-phenylpropanamide. [Link]

-

National Institutes of Health. 3-chloro-N-ethyl-N-phenylpropanamide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ijpsr.com [ijpsr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agriculturejournals.cz [agriculturejournals.cz]

Technical Support Center: Minimizing Impurities in 3-chloro-N-(2-ethylphenyl)propanamide Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-chloro-N-(2-ethylphenyl)propanamide, focusing on practical strategies to minimize impurity formation. Drawing from established chemical principles and field-proven insights, this resource aims to enhance the purity and yield of your target compound.

Section 1: Troubleshooting Common Impurities

This section addresses specific impurities that can arise during the synthesis of 3-chloro-N-(2-ethylphenyl)propanamide and offers targeted solutions.

Issue 1: Presence of Unreacted 2-Ethylaniline

Symptom: Chromatographic analysis (e.g., HPLC, GC-MS) of the crude product reveals a significant peak corresponding to the starting material, 2-ethylaniline.

Root Cause Analysis:

The persistence of unreacted 2-ethylaniline typically points to incomplete acylation. This can be attributed to several factors:

-

Insufficient Acylating Agent: An inadequate molar ratio of 3-chloropropionyl chloride to 2-ethylaniline will inherently leave some of the amine unreacted.

-

Hydrolysis of the Acyl Chloride: 3-Chloropropionyl chloride is highly susceptible to hydrolysis, especially in the presence of atmospheric moisture.[1][2] This side reaction consumes the acylating agent, converting it to the less reactive 3-chloropropionic acid, thereby reducing the amount available to react with the amine.

-

Poor Reaction Kinetics: Low reaction temperatures or inadequate mixing can slow down the rate of the desired amidation reaction, leading to incomplete conversion.

Troubleshooting Protocol:

-

Stoichiometry and Reagent Quality:

-

Ensure a slight excess (1.05-1.2 equivalents) of 3-chloropropionyl chloride is used to drive the reaction to completion.

-

Use freshly opened or properly stored 3-chloropropionyl chloride to minimize the impact of hydrolysis. The reagent should be a colorless to pale yellow liquid.[1]

-

Verify the purity of the 2-ethylaniline, as impurities in the starting material can interfere with the reaction.

-

-

Reaction Conditions:

-

Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] Use anhydrous solvents.

-

Temperature Control: The reaction between acyl chlorides and amines is often exothermic.[2][] Initiate the reaction at a low temperature (e.g., 0 °C) by adding the 3-chloropropionyl chloride dropwise to a solution of 2-ethylaniline.[2] After the initial exothermic phase, the reaction can be allowed to warm to room temperature to ensure completion.[2]

-

Efficient Mixing: Ensure vigorous stirring throughout the reaction to maintain homogeneity and promote contact between the reactants.

-

-

Use of a Base:

-

The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[2] To neutralize the HCl and drive the reaction forward, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) should be added.[2][] Typically, 1.1 to 1.5 equivalents of the base are used.[2]

-

Issue 2: Formation of 3-chloropropionic acid

Symptom: The presence of a polar impurity identified as 3-chloropropionic acid in the reaction mixture.

Root Cause Analysis:

This impurity is a direct result of the hydrolysis of 3-chloropropionyl chloride.[1][2] The high reactivity of the acyl chloride group makes it susceptible to attack by water molecules.

Preventative Measures:

-

Strict Anhydrous Technique: The most critical factor is the rigorous exclusion of water from the reaction system. This includes:

-

Using flame-dried glassware.

-

Employing anhydrous solvents, freshly distilled or from a solvent purification system.

-

Handling all reagents under an inert atmosphere.[2]

-

-

Reagent Quality: Use high-purity 3-chloropropionyl chloride that has been stored under anhydrous conditions.[1]

Issue 3: Diacylation of 2-Ethylaniline

Symptom: Identification of a higher molecular weight byproduct consistent with the diacylated amine, N-(3-chloropropanoyl)-N-(2-ethylphenyl)-3-chloropropanamide.

Root Cause Analysis:

While less common for secondary amides, over-acylation can occur under certain conditions, particularly if a strong base is used in excess or at elevated temperatures. The initial product, 3-chloro-N-(2-ethylphenyl)propanamide, can be deprotonated to form an amide anion, which can then act as a nucleophile and react with another molecule of 3-chloropropionyl chloride.

Mitigation Strategies:

-

Controlled Addition of Acyl Chloride: Add the 3-chloropropionyl chloride slowly and in a controlled manner to the solution of 2-ethylaniline.[2] This maintains a low instantaneous concentration of the acylating agent, favoring the mono-acylation reaction.

-

Stoichiometry: Avoid a large excess of 3-chloropropionyl chloride.

-

Base Selection and Stoichiometry: Use a non-nucleophilic base and ensure the stoichiometry is carefully controlled (typically no more than 1.5 equivalents).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Aprotic solvents are generally preferred for this type of acylation to avoid side reactions with the solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[4] Recently, the use of bio-based solvents like Cyrene™ has been explored as a more environmentally friendly alternative.[5] The choice of solvent can also influence the solubility of the starting materials and the product.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting amine, the product, and any major byproducts. The disappearance of the 2-ethylaniline spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.